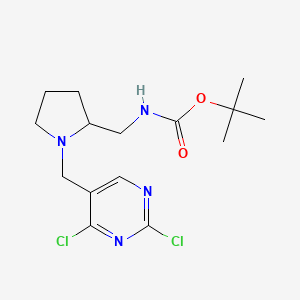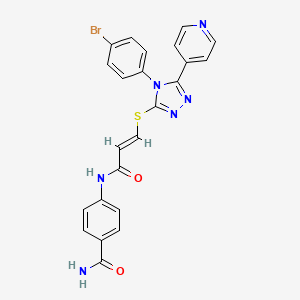
4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the acrylamido linkage.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of Acrylamido Linkage: This step involves the reaction of the intermediate compound with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazole rings.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide involves its interaction with specific molecular targets. The bromophenyl and pyridinyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole: Similar structure but lacks the acrylamido and benzamide groups.
4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol: Similar structure but has a thiol group instead of the acrylamido linkage.
Uniqueness
The uniqueness of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the acrylamido and benzamide groups provides additional sites for chemical modification and interaction with biological targets.
属性
CAS 编号 |
477329-29-6 |
|---|---|
分子式 |
C23H17BrN6O2S |
分子量 |
521.4 g/mol |
IUPAC 名称 |
4-[[(E)-3-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C23H17BrN6O2S/c24-17-3-7-19(8-4-17)30-22(16-9-12-26-13-10-16)28-29-23(30)33-14-11-20(31)27-18-5-1-15(2-6-18)21(25)32/h1-14H,(H2,25,32)(H,27,31)/b14-11+ |
InChI 键 |
OCKIYVQSRHZEQE-SDNWHVSQSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)/C=C/SC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C=CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


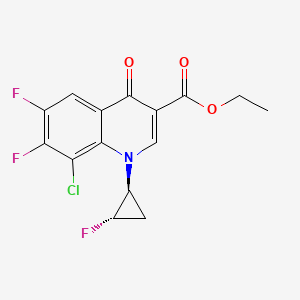
![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
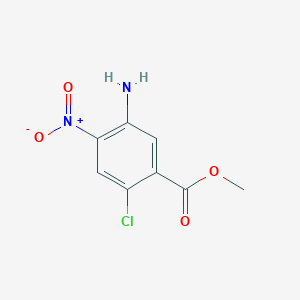
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)
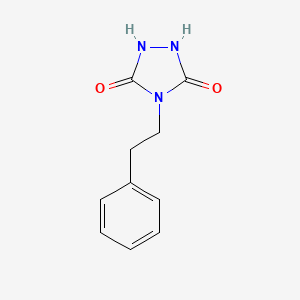
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
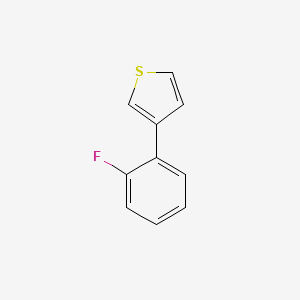
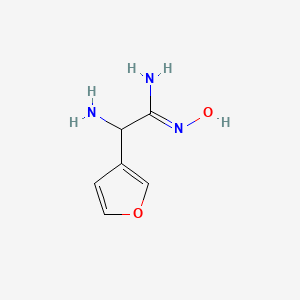
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)


